2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid
Description
2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid is a thiazole-based compound featuring a 3-carboxyphenylmethyl substituent at the 2-position of the thiazole ring and a carboxylic acid group at the 4-position. Its molecular formula is inferred as C₁₂H₉NO₄S, with a molecular weight of approximately 287.27 g/mol.
Properties
IUPAC Name |
2-[(3-carboxyphenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c14-11(15)8-3-1-2-7(4-8)5-10-13-9(6-18-10)12(16)17/h1-4,6H,5H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAIRRCLKMMADJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid typically involves the reaction of 3-carboxybenzyl bromide with thiazole-4-carboxylic acid under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them to alcohols or aldehydes under appropriate conditions.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of alcohol or aldehyde derivatives of the original compound.
Substitution: Functionalized thiazole derivatives with various substituents on the thiazole ring.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Several studies have demonstrated that thiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to 2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic acid have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range from 1.95 µg/mL to 15.62 µg/mL, indicating strong antimicrobial activity .
-
Anticancer Potential :
- The compound has been investigated for its anticancer properties. Studies involving derivatives of thiazole have indicated their ability to inhibit cancer cell proliferation in various human cancer lines, including breast adenocarcinoma (MCF-7) and colon adenocarcinoma (LoVo). The most active derivatives exhibit MIC values significantly lower than standard chemotherapeutics, suggesting a promising avenue for cancer treatment .
- Enzyme Inhibition :
Microbiological Applications
- Broad-Spectrum Antibacterial Agents :
- Fungicidal Properties :
Agricultural Applications
- Pesticidal Activity :
- Plant Growth Regulation :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound, against clinical isolates of Staphylococcus aureus. Results indicated that the compound exhibited a notable bactericidal effect with an MIC of 3.91 µg/mL, outperforming traditional antibiotics like nitrofurantoin .
Case Study 2: Anticancer Activity
In vitro tests were conducted on human colon adenocarcinoma cell lines using derivatives of this compound. The results revealed that certain derivatives inhibited cell proliferation significantly more than standard treatments such as doxorubicin, suggesting a potential role in cancer therapy .
Mechanism of Action
The mechanism of action of 2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Pharmacokinetic Behavior
- Plasma Clearance : Desferrithiocin analogs DMDFT and DADFT exhibit divergent pharmacokinetics despite similar ICE values. DMDFT achieves higher plasma concentrations but similar renal clearance to DADFT .
- Albumin Binding : Oxazoline analogs (e.g., compound 4 in ) bind more strongly to human serum albumin than thiazoline derivatives, prolonging plasma retention but reducing iron clearance efficiency .
Receptor Modulation
- AhR Ligands: ITE () acts as a non-persistent AhR agonist, contrasting with persistent ligands like dioxins. Its methyl ester group enhances metabolic lability, making it suitable for transient receptor activation .
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups : Compounds like 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid () feature trifluoromethyl groups, which enhance metabolic stability and hydrophobicity .
- Aromatic vs. Aliphatic Chains: In PCAF HAT inhibitors (), long acyl chains (e.g., tetradecanoyl) improved inhibitory activity, whereas shorter chains had negligible effects .
Biological Activity
2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic acid (commonly referred to as thiazolecarboxylic acid) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H9N1O4S1, with a molecular weight of 253.26 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities.
The mechanisms through which this compound exerts its effects are multifaceted:
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
- Antioxidant Properties : The compound has demonstrated the ability to reduce oxidative stress in cellular models, which is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Cell Cycle Modulation : Studies suggest that it may influence the cell cycle, promoting apoptosis in cancer cells while sparing normal cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolecarboxylic acid derivatives. For instance, modifications to the thiazole structure have led to compounds with significantly enhanced antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer. The most potent derivatives exhibited IC50 values ranging from 0.4 to 2.6 μM .
Antioxidant Activity
Thiazole derivatives have been shown to possess antioxidant properties, which are beneficial in reducing oxidative stress in cells. This activity is particularly relevant in the context of neurodegenerative diseases and aging .
Case Studies
-
Antiproliferative Effects on Cancer Cells :
A study assessing the effects of thiazole derivatives on prostate cancer cells demonstrated that certain modifications resulted in compounds with IC50 values as low as 0.124 μM against leukemia cells . These findings suggest that structural modifications can significantly enhance anticancer efficacy. -
Oxidative Stress Reduction :
In another study, thiazolidine derivatives were shown to reduce ROS levels in cultured trophozoites, indicating their potential role in cellular defense mechanisms against oxidative damage .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
